Tenuifoliose A - 139682-01-2

Tenuifoliose A

Catalog Number: EVT-3164894
CAS Number: 139682-01-2
Molecular Formula: C62H76O35
Molecular Weight: 1381.2 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Tenuifoliose A is a natural product found in Polygala tenuifolia and Polygala sibirica with data available.
Source and Classification

Tenuifoliose A is one of several oligosaccharide multi-esters isolated from Polygala tenuifolia. This plant, also known as Radix Polygalae, has been extensively studied for its diverse chemical constituents, including saponins and other polysaccharides. The classification of Tenuifoliose A as an oligosaccharide highlights its structural complexity and potential health benefits, particularly in enhancing cognitive function and providing neuroprotective effects against neurotoxicity.

Synthesis Analysis

Methods of Synthesis

The synthesis of Tenuifoliose A typically involves extraction from natural sources followed by purification processes. The primary methods include:

  1. Extraction: The roots of Polygala tenuifolia are subjected to solvent extraction techniques, often utilizing water or ethanol to dissolve the desired compounds.
  2. Purification: Techniques such as high-performance liquid chromatography (HPLC) or ultrahigh performance liquid chromatography (UPLC) are employed to separate Tenuifoliose A from other constituents. For instance, a study demonstrated an efficient preparative procedure that combines extraction with semi-preparative HPLC to isolate acylated pentasaccharides from the root extracts .
  3. Characterization: The isolated compounds undergo characterization using techniques like mass spectrometry and nuclear magnetic resonance (NMR) to confirm their structures and purity.
Molecular Structure Analysis

Tenuifoliose A is characterized by its unique molecular structure, which consists of multiple sugar units linked through glycosidic bonds. Detailed structural analysis reveals:

  • Composition: The compound comprises several monosaccharide units that form a complex oligosaccharide structure.
  • Functional Groups: It contains various functional groups that contribute to its biological activity, including ester linkages that may enhance its solubility and bioavailability.

Analytical techniques such as NMR and mass spectrometry provide insights into the specific arrangement of these sugar units, confirming the compound's identity and purity.

Chemical Reactions Analysis

Tenuifoliose A participates in various chemical reactions that are significant for its biological activity:

  1. Hydrolysis: Under acidic or enzymatic conditions, Tenuifoliose A can undergo hydrolysis, leading to the release of its monosaccharide components. This reaction is crucial for understanding its metabolic pathways within biological systems.
  2. Esterification: The presence of hydroxyl groups allows for esterification reactions, which can modify the compound's solubility and reactivity.

These reactions are essential for elucidating the pharmacological mechanisms through which Tenuifoliose A exerts its effects.

Mechanism of Action

The mechanism of action of Tenuifoliose A primarily involves its neuroprotective properties. Research indicates that it may exert effects through the following pathways:

  1. Antioxidant Activity: Tenuifoliose A has demonstrated the ability to scavenge free radicals, thereby reducing oxidative stress in neuronal cells.
  2. Modulation of Signaling Pathways: Studies have shown that Tenuifoliose A can influence key signaling pathways involved in cell survival, such as the extracellular signal-regulated kinase (ERK) and phosphoinositide 3-kinase (PI3K) pathways . This modulation may enhance neuronal resilience against toxic insults.
  3. Neurotransmitter Regulation: By influencing neurotransmitter levels, Tenuifoliose A may improve cognitive functions and memory retention.
Applications

Tenuifoliose A has several scientific applications:

Biosynthetic Pathways and Precursor Relationships of Tenuifoliose A

Isotopic Tracer Studies on Oligosaccharide Ester Assembly

Isotopic labeling experiments have been instrumental in mapping the biosynthetic precursors and metabolic flux governing tenuifoliose A formation. These studies utilize stable isotopes (e.g., ¹³C, ²H) to track the incorporation of small molecules into the growing oligosaccharide ester skeleton. Key findings include:

  • Sucrose as the Oligosaccharide Backbone: Tracer studies with ¹³C-labeled glucose and fructose confirm sucrose (Glcα1-2βFru) serves as the foundational scaffold. Isotopic enrichment patterns demonstrate that the glucosyl unit preferentially incorporates acyl donors at its C-3', C-4', and C-6' positions, while the fructosyl unit undergoes esterification primarily at C-6 and, occasionally, C-3 and C-4. This regioselectivity is driven by the spatial accessibility of hydroxyl groups and specific acyltransferases [2] [10].
  • Aromatic Acid Donors: Administration of ¹³C-phenylalanine or ¹³C-cinnamic acid results in significant label enrichment in the cinnamoyl (e.g., p-coumaroyl, feruloyl) moieties esterifying the sucrose core. Similarly, ¹³C-benzoate feeding leads to labeled benzoyl groups. This unambiguously identifies the shikimate pathway-derived phenylpropanoids (p-coumaroyl-CoA, feruloyl-CoA) and benzoic acid (likely derived from β-oxidation of cinnamic acid or direct benzoate activation) as the acyl donors. Crucially, tracer kinetics indicate cinnamoyl-CoA thioesters are incorporated more rapidly than benzoyl-CoA, suggesting potential sequential acylation steps or substrate preferences of the involved acyltransferases [2] [10].
  • Acetyl Group Origin: ¹³C-Acetate feeding experiments show efficient labeling of the acetyl groups (-OCOCH₃) decorating the oligosaccharide core or other acyl groups. This confirms acetyl-CoA as the direct donor for O-acetylation reactions, likely catalyzed by BAHD-family acyltransferases [2].
  • Multi-Esterification Sequence: Pulse-chase experiments with sequential administration of differentially labeled precursors (e.g., ¹³C-sucrose followed by D₂-cinnamate) provide evidence for a stepwise esterification process. Partial esters (e.g., di- or tri-esters) are detectable intermediates, supporting a model where the oligosaccharide core undergoes sequential acylation by specific acyltransferases rather than a single enzymatic step attaching a pre-formed acyl complex [10].

Table 1: Key Precursors of Tenuifoliose A Identified via Isotopic Tracer Studies

Precursor AdministeredIsotope UsedLabeled Moiety in Tenuifoliose AIncorporation EfficiencyInference
Sucrose¹³CEntire oligosaccharide coreHighCore scaffold source
Glucose¹³CGlucosyl unitHighConfirms sucrose origin
Fructose¹³CFructosyl unitHighConfirms sucrose origin
Phenylalanine / Cinnamate¹³CCinnamoyl groups (e.g., p-coumaroyl)HighShikimate/phenylpropanoid origin
Benzoic acid¹³CBenzoyl groupsModerate-HighBenzoate origin (via β-oxidation or activation)
Acetic acid / Acetate¹³CAcetyl groups (-OCOCH₃)HighAcetyl-CoA origin

Enzymatic Mechanisms in Polygala Tenuifolia Secondary Metabolism

The assembly of tenuifoliose A is orchestrated by a series of enzymes acting sequentially on the sucrose core and the acyl donors. Transcriptomic analyses of P. tenuifolia roots, particularly comparing tissues with varying oligosaccharide ester content, have identified candidate genes involved in this specialized pathway [3] [7]:

  • Activation of Acyl Donors:
  • Cinnamoyl-CoA Ligases (CNLs): Enzymes like PtCNL1 activate cinnamic acids (e.g., p-coumaric, ferulic acid) to their corresponding CoA thioesters (p-coumaroyl-CoA, feruloyl-CoA) using ATP and CoA-SH. These belong to the adenylate-forming enzyme superfamily (e.g., 4-coumarate:CoA ligase-like). Transcripts encoding CNLs show co-expression patterns with high oligosaccharide ester accumulation in specific root tissues and developmental stages [3] [7].
  • Benzoyl-CoA Ligase (BZL): A specific acyl-CoA synthetase (often an ANL-family enzyme) activates benzoic acid to benzoyl-CoA. While less characterized than CNLs in P. tenuifolia, homologs known for benzoate activation in other plants (e.g., Clarkia breweri benzoate-CoA ligase) are found in the transcriptome [3].
  • Acetyl-CoA Synthetase (ACS): A ubiquitous enzyme activating acetate to acetyl-CoA. Its involvement is inferred from tracer studies and general metabolic knowledge.
  • Glycosyltransferases (GTs) - Core Formation (Putative): While the core sucrose is primary, some tenuifoliose-type compounds might involve elongation (e.g., attachment of additional galactose units forming verbascose-type cores like in stachyose before esterification). Transcriptomes reveal UDP-glycosyltransferases (UGTs) potentially involved in synthesizing raffinose-family oligosaccharides (RFOs) which could serve as alternative cores in related esters (e.g., tenuifoliose Q) [2] [10]. The core for tenuifoliose A itself is primarily sucrose.

  • Serine Carboxypeptidase-Like (SCPL) Acyltransferases:

  • Mechanism: SCPL acyltransferases utilize 1-O-β-glucose esters (e.g., 1-O-p-coumaroyl-β-glucose, 1-O-benzoyl-β-glucose) as activated acyl donors, not CoA thioesters. They catalyze transacylation reactions, transferring the acyl group from the glucose ester donor to the hydroxyl acceptor on the sucrose oligosaccharide. This involves a catalytic triad (Ser-His-Asp) similar to peptidases, where the serine performs a nucleophilic attack on the ester bond of the acyl-glucose donor, forming an acyl-enzyme intermediate. The hydroxyl group of the acceptor sucrose then deacylates the enzyme, forming the final ester product [3].
  • Candidate Enzymes: Transcriptome analysis of P. tenuifolia roots identifies numerous SCPL-AT genes. Their expression profiles correlate strongly with the accumulation patterns of specific oligosaccharide esters, including tenuifoliose A and its analogs (e.g., tenuifoliose Q, S, L, V). Substrate specificity is determined by the enzyme's binding pocket, accommodating different acyl groups (cinnamoyl, benzoyl) and recognizing specific hydroxyl positions on the sucrose core [3] [7]. The regioselectivity observed in tracer studies (Section 1.1) is primarily dictated by these SCPL-ATs.
  • BAHD Acyltransferases (Potential Role):
  • Mechanism: BAHD acyltransferases utilize CoA thioesters directly as acyl donors. They employ a conserved HXXXD motif for CoA binding and a DFGWG motif involved in acyl acceptor binding. Catalysis involves a serine or histidine in the active site facilitating nucleophilic attack by the acceptor hydroxyl on the thioester carbonyl.
  • Potential Function: While SCPL-ATs dominate the esterification of the core oligosaccharide in P. tenuifolia, BAHD acyltransferases identified in the transcriptome could potentially be involved in:
  • Modifying the acyl donors themselves (e.g., hydroxylation/methylation of cinnamoyl groups before activation).
  • Esterifying simpler sucrose mono/diesters where CoA thioesters might be preferred.
  • Attaching acetyl groups (using acetyl-CoA) to either the core sugar hydroxyls or the phenolic hydroxyls of the cinnamoyl/benzoyl groups already attached. Acetylation is a common feature in oligosaccharide esters like tenuifoliose Q [10]. Transcripts for BAHD enzymes capable of acetylation (e.g., similar to trichome-specific acetyltransferases) are present [3].

Table 2: Key Enzyme Classes Involved in Tenuifoliose A Biosynthesis in P. tenuifolia

Enzyme ClassRepresentative TypesActivated DonorAcceptorPrimary Function in PathwayEvidence in P. tenuifolia
Cinnamoyl-CoA Ligase (CNL)4CL-likeCinnamic acidsATP, CoA-SHForms p-coumaroyl-CoA, feruloyl-CoATranscripts co-expressing with esters [3] [7]
Benzoyl-CoA Ligase (BZL)ANL family synthetaseBenzoic acidATP, CoA-SHForms benzoyl-CoAHomologs in transcriptome [3]
UDP-Glucosyltransferase (UGT)UGT84 family?UDP-GlucoseCinnamic/Benzoic acidsForms 1-O-β-glucose ester donors for SCPL-ATsPutative UGTs identified [3]
SCPL Acyltransferase (SCPL-AT)S10 family peptidases1-O-β-acyl-glucoseSucrose core hydroxylsRegioselective esterification (cinnamoyl, benzoyl)Major class identified; expression correlates with ester accumulation [3] [7]
BAHD AcyltransferaseVacuolar acetyltransferases?Acetyl-CoASugar/acyl group hydroxylsO-AcetylationTranscripts present; biochemical role inferred [3]

Comparative Biosynthesis with Structurally Analogous Phytocompounds

Tenuifoliose A belongs to a broader class of oligosaccharide esters found across diverse plant families. Comparing its biosynthesis with structurally related compounds highlights conserved enzymatic strategies and lineage-specific adaptations:

  • Within Polygalaceae:
  • Tenuifoliose Q: Isolated alongside tenuifoliose A [10], this compound features a sucrose core esterified with acetic, benzoic, and p-hydroxycinnamoyl acids. Its biosynthesis shares the core pathway: sucrose backbone, activation of benzoate and p-coumarate, and likely SCPL-AT-mediated esterification. The key difference lies in the specific esterification sites and the inclusion of an acetyl group. This suggests the involvement of highly homologous, yet substrate-specific, SCPL-AT isoforms for benzoate vs. acetate transfer, or potentially the action of a BAHD acetyltransferase modifying an initial benzoyl/cinnamoyl ester intermediate. The biosynthetic route to tenuifoliose Q represents a very close analog pathway diverging at the later stages of acylation [10].
  • Tenuifolisides (e.g., B, C): These are glycosides of presenegenin (a triterpenoid saponin) often co-occurring with oligosaccharide esters in P. tenuifolia roots. While structurally distinct (triterpenoid vs. oligosaccharide), their biosynthesis shares the upstream isoprenoid precursor supply (MVA/MEP pathways providing IPP/DMAPP). Transcriptomic studies indicate coordinated but distinct regulation: saponin biosynthetic genes (e.g., oxidosqualene cyclases, P450s, UGTs) show different expression patterns and stronger dependence on plant age compared to genes associated with oligosaccharide ester biosynthesis (e.g., SCPL-ATs, CNLs), which are more influenced by geographical location (habitat) [7]. This reflects the compartmentalization and differential regulation of different secondary metabolic pathways within the same plant organ.
  • Across Plant Families (Oligosaccharide Esters):
  • Verbascose Esters (e.g., in Rehmannia glutinosa, Scrophularia ningpoensis - Scrophulariaceae): These compounds feature a verbascose core (Galα1-6Galα1-6Glcα1-2βFru) esterified with cinnamates. Biosynthesis requires additional galactosyltransferases (e.g., raffinose synthase, stachyose synthase) to elongate the sucrose core to verbascose before extensive esterification by SCPL-ATs. The core assembly involves distinct GTs compared to the primarily sucrose-based esters like tenuifoliose A. However, the activation (CNLs, possibly BZLs) and esterification mechanisms (SCPL-ATs utilizing 1-O-β-acyl-glucose donors) for the aromatic acids are conserved. This demonstrates how different plant lineages utilize the same fundamental enzymatic logic (SCPL-AT transacylation) on varying oligosaccharide scaffolds formed by family-specific GTs [2].
  • Sinapoyl Choline Esters (e.g., in Asteraceae): While not oligosaccharide esters, the biosynthesis of sinapoylcholine in plants like Asterales involves SCPL-ATs (e.g., sinapoylglucose:choline sinapoyltransferase). This highlights the evolutionary recruitment of SCPL acyltransferases beyond oligosaccharide esterification, utilizing different acceptor molecules (choline instead of sucrose). The core mechanism of transacylation from a 1-O-β-acyl-glucose donor remains identical, underscoring the versatility of the SCPL-AT enzyme family in plant acyl transfer reactions [3].
  • Contrast with Non-Ester Oligosaccharides & Other Pathways:
  • Raffinose Family Oligosaccharides (RFOs - e.g., Stachyose): Biosynthesis involves sequential galactosylation of sucrose by specific galactosyltransferases using galactinol (myo-inositol-galactoside) as the galactose donor. This pathway is purely glycosidic and lacks the extensive acyltransferase-mediated esterification characteristic of compounds like tenuifoliose A. The enzymes (galactinol synthase, raffinose synthase, stachyose synthase) belong to GT families distinct from those potentially involved in minor elongation for some Polygala esters and are fundamentally different from the SCPL-ATs/BAHDs driving esterification [2].
  • Flavonoid Glycosides (e.g., in Scutellaria baicalensis): Compounds like baicalin involve glycosylation of flavonoid aglycones (e.g., baicalein) by UDP-sugar-dependent glycosyltransferases (UGTs). While UGTs are also involved in forming the glucose ester donors for SCPL-ATs, the final flavonoid glycoside structure results from direct glycosylation, not transacylation from a glucose ester. The core enzymatic logic (nucleoside diphosphate sugar as donor, GT catalysis) differs significantly from the SCPL-AT mechanism underpinning oligosaccharide ester formation [1].
  • Terpenoid Esters (e.g., ent-Kaurene Esters in Distichoselinum tenuifolium): Diterpenes like ent-15α-angeloyloxykaur-16-en-3β-ol involve esterification of a terpenoid alcohol core (ent-kaurenol) with an angeloyl moiety (derived from leucine/valine via isoprenoid and 2-methylbutanoate pathways). The esterification is typically catalyzed by BAHD or other CoA-dependent acyltransferases using angeloyl-CoA. This contrasts with the SCPL-AT dominated oligosaccharide esterification and highlights the diversity of acyltransferase families (SCPL vs. BAHD) recruited for ester bond formation on different classes of plant natural products (oligosaccharides vs. terpenes) [9].

Properties

CAS Number

139682-01-2

Product Name

Tenuifoliose A

IUPAC Name

[2-[4-[5-acetyloxy-6-(acetyloxymethyl)-3-hydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-6-(acetyloxymethyl)-5-[(E)-3-[4-hydroxy-3-(hydroxymethyl)phenyl]prop-2-enoyl]oxy-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-4-hydroxy-5-(hydroxymethyl)-2-[[(E)-3-(4-hydroxyphenyl)prop-2-enoyl]oxymethyl]oxolan-3-yl] benzoate

Molecular Formula

C62H76O35

Molecular Weight

1381.2 g/mol

InChI

InChI=1S/C62H76O35/c1-27(67)83-24-39-51(86-29(3)69)53(92-58-48(79)46(77)43(74)36(21-64)87-58)50(81)60(89-39)93-54-52(91-42(73)18-13-31-11-16-35(71)33(19-31)20-63)40(25-84-28(2)68)90-61(55(54)94-59-49(80)47(78)44(75)37(22-65)88-59)97-62(26-85-41(72)17-12-30-9-14-34(70)15-10-30)56(45(76)38(23-66)96-62)95-57(82)32-7-5-4-6-8-32/h4-19,36-40,43-56,58-61,63-66,70-71,74-81H,20-26H2,1-3H3/b17-12+,18-13+

InChI Key

YFGGZRSNRSSQAZ-PWDIZTEBSA-N

SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC(=O)C

Canonical SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)C=CC6=CC=C(C=C6)O)COC(=O)C)OC(=O)C=CC7=CC(=C(C=C7)O)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC(=O)C

Isomeric SMILES

CC(=O)OCC1C(C(C(C(O1)OC2C(C(OC(C2OC3C(C(C(C(O3)CO)O)O)O)OC4(C(C(C(O4)CO)O)OC(=O)C5=CC=CC=C5)COC(=O)/C=C/C6=CC=C(C=C6)O)COC(=O)C)OC(=O)/C=C/C7=CC(=C(C=C7)O)CO)O)OC8C(C(C(C(O8)CO)O)O)O)OC(=O)C

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